Handelin

Overview

Description

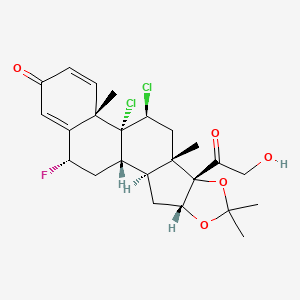

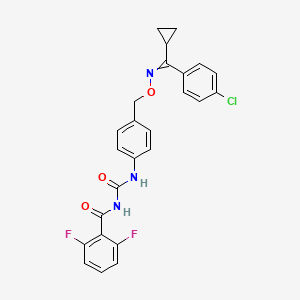

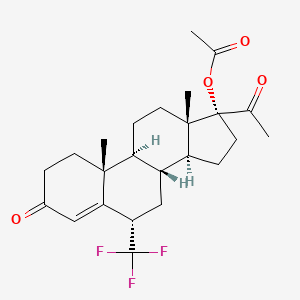

Handelin is a guaianolide dimer from Chrysanthemum boreale . It has potent anti-inflammatory activity by down-regulating NF-κB signaling and pro-inflammatory cytokine production . It has a molecular weight of 552.66 and its IUPAC name is (3S,3aR,3a’S,4S,6R,6aR,6’R,6a’R,9aR,9bR,9’R,9a’R,9b’R)-6,6’-dihydroxy-6,6’,9,9’-tetramethyl-3’-methylene-2,2’-dioxo-2’,3a,3’,3a’,4,5,5’,6,6a,6’,7,9a,9b,9’,9a’,9b’-hexadecahydro-4’H-spiro [azuleno [4,5-b]furan-3,10’- [9,6a]ethanoazuleno [4,5-b]furan]-4-yl acetate .

Molecular Structure Analysis

The molecular structure of Handelin has been established by the x-ray structural method . The InChI code for Handelin is 1S/C32H40O8/c1-15-7-8-19-21 (15)24-22 (20 (38-17 (3)33)13-29 (19,5)36)32 (27 (35)40-24)14-31-12-11-28 (32,4)25 (31)23-18 (9-10-30 (31,6)37)16 (2)26 (34)39-23/h7,11-12,18-25,36-37H,2,8-10,13-14H2,1,3-6H3/t18-,19+,20-,21-,22+,23+,24+,25+,28+,29+,30+,31-,32+/m0/s1 .

Chemical Reactions Analysis

Handelin has been found to have significant effects on reducing reactive oxygen species (ROS) generation . It also has been shown to improve many behaviors related to healthspan, including increased pharyngeal pumping and body movement .

Physical And Chemical Properties Analysis

Handelin has a molecular weight of 552.66 . It is practically insoluble (0.083 g/L) at 25 ºC . Its density is 1.34±0.1 g/cm^3 at 20 ºC 760 Torr .

Scientific Research Applications

Extending Lifespan and Healthspan

Handelin has been found to extend the lifespan and healthspan of Caenorhabditis elegans by reducing the generation of reactive oxygen species (ROS) and improving motor function . It has been observed that both water and ethanol extracts from Chrysanthemum indicum L., which contains Handelin, extended the lifespan of Caenorhabditis elegans .

Reducing ROS Level

Handelin significantly reduces the ROS level and maintains the number and morphology of mitochondria . This is particularly important as ROS are often associated with cellular damage and aging.

Improving Motor Function

Handelin has been observed to improve many behaviors related to healthspan in Caenorhabditis elegans, including increased pharyngeal pumping and body movement . It also maintains muscle architecture by stabilizing myofilaments .

Alleviating Muscle Atrophy

Handelin has been found to alleviate cachexia- and aging-induced skeletal muscle atrophy by improving protein homeostasis and inhibiting inflammation . This was observed in a mouse muscle atrophy model induced by cachexia and aging .

Enhancing Autophagy

Handelin enhances autophagy after UVA irradiation . Autophagy is involved in the quality control of intracellular proteins after UV-induced damage, partially indirectly via ROS .

Reducing UVA-Induced Photoaging

Handelin has been found to reduce UVA-induced photoaging . This suggests that Handelin has a high potential as an effective ingredient against UVA-induced skin aging .

Mechanism of Action

Target of Action

Handelin, a guaianolide dimer from Chrysanthemum boreale, primarily targets the Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) . TAK1 is a kinase upstream of the Nuclear Factor κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/AP-1 pathways . These targets play a crucial role in regulating inflammatory responses and cellular senescence .

Mode of Action

Handelin interacts with the ATP-binding pocket of TAK1, inhibiting its activity . This inhibition leads to a downstream reduction in the activation of NF-κB and MAPK/AP-1 pathways . As a result, the expression of proinflammatory mediators in cells is reduced .

Biochemical Pathways

The primary biochemical pathways affected by Handelin are the NF-κB and MAPK/AP-1 pathways . By inhibiting TAK1, Handelin suppresses the activation of these pathways, leading to a decrease in the production of reactive oxygen species (ROS) and nitric oxide (NO) . RNA-seq analysis revealed that Handelin also influences the expression of several antioxidative proteins .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Handelin are not readily available, it has been demonstrated that Handelin is safe for skin fibroblast cells at concentrations as high as 0.0125 μM . This suggests that Handelin has good bioavailability and low toxicity.

Result of Action

Handelin has multiple molecular and cellular effects. It significantly reduces ROS levels and maintains the number and morphology of mitochondria . Handelin also improves many behaviors related to healthspan, including increased pharyngeal pumping and body movement . Muscle fiber imaging analyses revealed that Handelin maintains muscle architecture by stabilizing myofilaments .

Action Environment

The action of Handelin can be influenced by environmental factors. For instance, it has been found to extend the lifespan of Caenorhabditis elegans, suggesting that it may have different effects in different organisms

Future Directions

properties

IUPAC Name |

[(1'R,2'R,3R,3aR,4S,5'S,6R,6aR,9'S,9aR,9bR,10'S,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O8/c1-15-7-8-19-21(15)24-22(20(38-17(3)33)13-29(19,5)36)32(27(35)40-24)14-31-12-11-28(32,4)25(31)23-18(9-10-30(31,6)37)16(2)26(34)39-23/h7,11-12,18-25,36-37H,2,8-10,13-14H2,1,3-6H3/t18-,19+,20-,21-,22+,23-,24+,25-,28+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQWAXGDCUONOB-QKARTHDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C1C3C(C(CC2(C)O)OC(=O)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)OC(=O)C)[C@@]4(C[C@@]56C=C[C@@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Handelin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for handelin's anti-inflammatory effects?

A1: Handelin primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. [, ] This pathway plays a crucial role in regulating the immune response, and its inhibition leads to reduced production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and chemokine ligand 1 (CXCL1). [, ]

Q2: How does handelin impact muscle atrophy?

A2: Research suggests that handelin can alleviate both cachexia- and aging-induced muscle atrophy. [] It achieves this by maintaining protein homeostasis through the upregulation of insulin-like growth factor 1 (IGF1) and phosphorylated protein kinase B (AKT), which promote protein synthesis. [] Simultaneously, it suppresses the expression of atrogin-1, a key muscle atrophy-related ubiquitin ligase. []

Q3: Does handelin interact with any specific proteins?

A3: Yes, studies have shown that handelin can inhibit the expression of heat shock protein 70 (HSP70), interfering with its function. [] This interaction contributes to handelin's antiviral activity against feline calicivirus (FCV). [] Additionally, handelin's effects on myotube atrophy are abolished upon HSP70 knockdown or inhibition, suggesting HSP70 plays a role in mediating handelin's activity. []

Q4: What is the chemical structure of handelin?

A4: Handelin is a diguanolide, meaning it is composed of two guianolide units. Its molecular formula is C32H40O8. [] The structure was first elucidated by V.A. Tarasov et al. in 1976. [, , ]

Q5: Beyond its anti-inflammatory and anti-atrophy effects, what other biological activities does handelin exhibit?

A5: Handelin has demonstrated a range of beneficial effects in various studies. It has been shown to:

- Inhibit FCV infection by targeting HSP70. []

- Protect human skin keratinocytes against ultraviolet B-induced photodamage by activating autophagy via the AMPK-mTOR signaling pathway. []

- Alleviate elastase-induced emphysema in mice by inhibiting transforming growth factor-β-activated kinase 1 (TAK1), subsequently suppressing NF-κB and activator protein 1 (AP-1) activity. [, ]

- Extend lifespan and healthspan in Caenorhabditis elegans by reducing reactive oxygen species (ROS) generation and improving motor function. []

- Reduce ultraviolet A-induced photoaging by inhibiting ROS generation and enhancing autophagy. []

Q6: Are there any in vivo studies demonstrating handelin's therapeutic potential?

A6: Yes, handelin's efficacy has been investigated in several animal models. For instance, oral administration of handelin demonstrated anti-inflammatory activity by reducing paw and ear edema in mice models. [] Moreover, in LPS-treated mice, handelin improved body weight, muscle weight, and motor function. [] In aged mice, handelin showed positive effects on muscle size and upregulated genes involved in mitochondrial biogenesis and antioxidant defense. []

Q7: What analytical techniques are typically used to characterize and quantify handelin?

A7: Various spectroscopic techniques are employed to analyze handelin, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy. [, ] These methods provide information about the compound's functional groups, structure, and carbon framework.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.